molecular formula C21H21F4N7O B15323286 4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

Cat. No.: B15323286
M. Wt: 463.4 g/mol
InChI Key: MZUWRFHKPBHYAZ-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine is a complex organic compound that features multiple functional groups, including difluoromethyl, difluorophenyl, triazolyl, oxetanyl, and piperazinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the oxetanyl group: This can be done through nucleophilic substitution reactions using oxetane derivatives.

    Formation of the piperazine ring: This step typically involves the reaction of an amine with a dihaloalkane to form the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies are being conducted to understand its pharmacokinetics and pharmacodynamics.

    Biochemistry: The compound is used in research to study enzyme interactions and metabolic pathways.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-(trifluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
  • **4-(difluoromethyl)-N-[1-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

Uniqueness

The uniqueness of 4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluoromethyl and oxetanyl groups, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H21F4N7O

Molecular Weight

463.4 g/mol

IUPAC Name

4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C21H21F4N7O/c22-16-2-1-14(9-17(16)23)32-12-26-21(29-32)28-18-7-13(20(24)25)8-19(27-18)31-5-3-30(4-6-31)15-10-33-11-15/h1-2,7-9,12,15,20H,3-6,10-11H2,(H,27,28,29)

InChI Key

MZUWRFHKPBHYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC(=CC(=N3)NC4=NN(C=N4)C5=CC(=C(C=C5)F)F)C(F)F

Origin of Product

United States

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